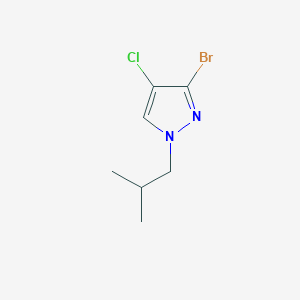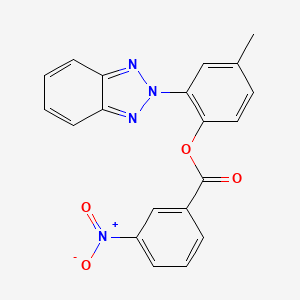
1,3-dimethyl-2-(quinolin-2-yl)-1H-3,1-benzimidazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-二甲基-2-(喹啉-2-基)-1H-3,1-苯并咪唑-3-鎓是一种杂环化合物,其特征在于苯并咪唑核心与喹啉部分融合在一起。
准备方法
合成路线和反应条件
1,3-二甲基-2-(喹啉-2-基)-1H-3,1-苯并咪唑-3-鎓的合成通常涉及从容易获得的前体开始的多步反应。一种常见的合成路线包括以下步骤:
苯并咪唑核心的形成: 苯并咪唑核心可以通过邻苯二胺与羧酸或其衍生物在酸性条件下的缩合反应来合成。
喹啉的连接: 喹啉部分是通过涉及合适的喹啉前体的环化反应引入的。
甲基化: 最后一步涉及使用甲基化试剂(如碘甲烷或硫酸二甲酯)对苯并咪唑氮原子进行甲基化。
工业生产方法
在工业环境中,1,3-二甲基-2-(喹啉-2-基)-1H-3,1-苯并咪唑-3-鎓的生产可能涉及使用连续流动反应器来优化反应条件和提高产量。绿色化学原理(例如使用无毒溶剂和催化剂)通常被用来尽量减少对环境的影响。
化学反应分析
反应类型
1,3-二甲基-2-(喹啉-2-基)-1H-3,1-苯并咪唑-3-鎓经历各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如过氧化氢或高锰酸钾)进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 亲核取代反应可以在苯并咪唑或喹啉环上发生,由卤化物或磺酸酯等试剂促进。
常用试剂和条件
氧化: 乙酸中的过氧化氢或水中的高锰酸钾。
还原: 乙醇中的硼氢化钠或四氢呋喃中的氢化铝锂。
取代: 在碱(如氢氧化钠)存在下,烷基卤化物或磺酸酯。
主要产物
这些反应产生的主要产物取决于所用条件和试剂。例如,氧化可能会产生喹啉 N-氧化物,而还原可能会产生部分或完全还原的苯并咪唑衍生物。
科学研究应用
1,3-二甲基-2-(喹啉-2-基)-1H-3,1-苯并咪唑-3-鎓在科学研究中有着广泛的应用:
化学: 用作合成更复杂杂环化合物的构建单元。
生物学: 研究其作为抗癌细胞系增殖剂的潜力.
医药: 探索其抗菌和抗病毒特性。
工业: 用于开发具有特定电子或光学性能的新型材料。
作用机制
1,3-二甲基-2-(喹啉-2-基)-1H-3,1-苯并咪唑-3-鎓的作用机制涉及它与各种分子靶标和途径的相互作用:
分子靶标: 该化合物可以与 DNA、蛋白质或酶结合,影响其功能。
涉及的途径: 它可能会干扰细胞过程,如 DNA 复制、蛋白质合成或信号转导途径。
相似化合物的比较
类似化合物
苯并咪唑衍生物: 2-氨基苯并咪唑和 2-甲基苯并咪唑等化合物与 1,3-二甲基-2-(喹啉-2-基)-1H-3,1-苯并咪唑-3-鎓具有结构相似性。
喹啉衍生物: 喹啉和 2-甲基喹啉等化合物在结构上与该化合物的喹啉部分相关。
独特性
1,3-二甲基-2-(喹啉-2-基)-1H-3,1-苯并咪唑-3-鎓由于其结合了苯并咪唑和喹啉结构,使其具有独特的化学和生物学性质,而具有独特性。这种双重功能使其成为研究和工业中各种应用的多功能化合物。
属性
分子式 |
C18H16N3+ |
|---|---|
分子量 |
274.3 g/mol |
IUPAC 名称 |
2-(1,3-dimethylbenzimidazol-3-ium-2-yl)quinoline |
InChI |
InChI=1S/C18H16N3/c1-20-16-9-5-6-10-17(16)21(2)18(20)15-12-11-13-7-3-4-8-14(13)19-15/h3-12H,1-2H3/q+1 |
InChI 键 |
HLAGEPVYLFIEGT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=NC4=CC=CC=C4C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11710948.png)
![(2E)-3-(3-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11710949.png)


![ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11710959.png)

![2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11710969.png)
![2-Bromo-6-[(Z)-{[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11710970.png)
![(5E)-2-(2-chloroanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11710974.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11710979.png)
![(2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11710987.png)
![2-{4-[5-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11710994.png)
